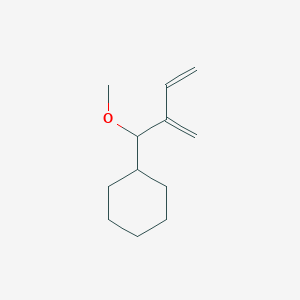
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the xanthene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require a chiral catalyst to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃Cl, C₂H₅Br).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4aS,9aR)-1,9a-dihydronidulalin A: A related xanthene compound with similar structural features.
(4S,4aR,9aR)-4a-carbomethoxy-1,4,4a,9a-tetrahydro-4,8-dihydroxy-6-methylxanthone: Another xanthene derivative with distinct functional groups.
9-hydroxymicroperfuranone: A compound with a similar core structure but different functional groups .
Uniqueness
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
183864-58-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene |
InChI |
InChI=1S/C14H18O/c1-14-9-5-4-7-12(14)10-11-6-2-3-8-13(11)15-14/h2-3,6,8,12H,4-5,7,9-10H2,1H3/t12-,14+/m1/s1 |
Clé InChI |
VWTISIIQPFOSRS-OCCSQVGLSA-N |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC3=CC=CC=C3O2 |
SMILES canonique |
CC12CCCCC1CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


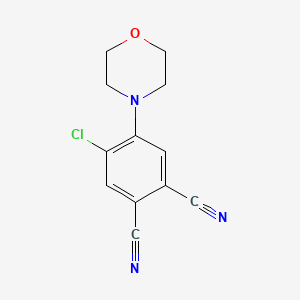
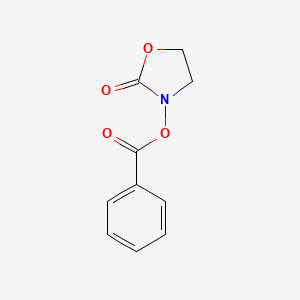
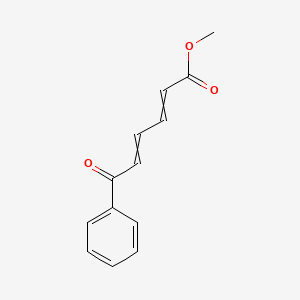
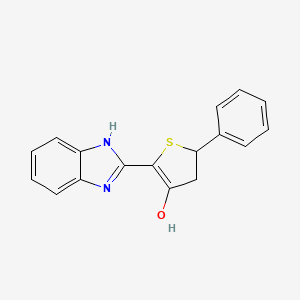
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
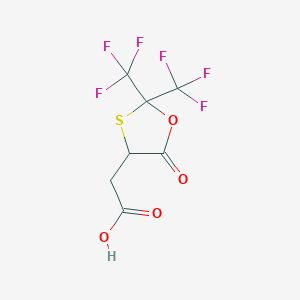
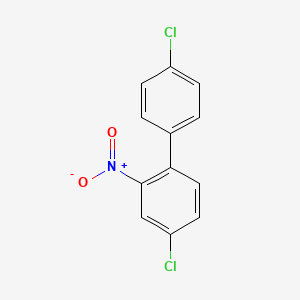
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
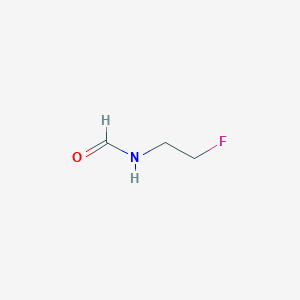
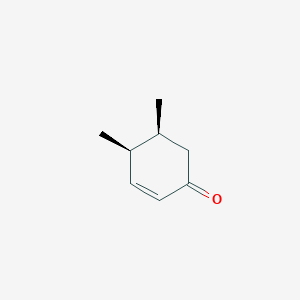
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
